Germanium tetrachloride

Overview

Description

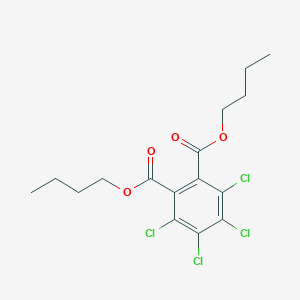

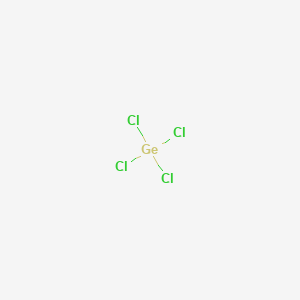

Germanium tetrachloride (GeCl4) is a chemical compound that serves as an important intermediate in the production of pure germanium and various germanium-containing compounds. It is a volatile liquid at room temperature and is used in the synthesis of organogermanium compounds and germanium dioxide, among other applications.

Synthesis Analysis

The synthesis of germanium tetrachloride can be achieved through various methods. One common approach is the chlorination of germanium metal. In a study, germanium dichloride (GeCl2) was produced by the reaction of germanium with GeCl4 at high temperatures, which could potentially be a step towards the synthesis of GeCl4 . Additionally, germanium tetra(tertiary butoxide) was synthesized by reacting GeCl4 with potassium tert-butoxide, indicating the reactivity of GeCl4 with organometallic compounds .

Molecular Structure Analysis

The molecular structure of germanium tetrachloride has been studied using electron diffraction and spectroscopic methods. The equilibrium structure of GeCl2, a related compound, was determined, which could provide insights into the structural aspects of GeCl4 . The mean square amplitudes and force constants of GeCl4 were measured, indicating a Urey-Bradley force field in the molecule .

Chemical Reactions Analysis

Germanium tetrachloride undergoes various chemical reactions to form different germanium compounds. For instance, it reacts with sodium salts of dithiocarbonic acid to form tetrakis(O-alkyl dithiocarbonato)germanium derivatives . It also serves as a precursor for the preparation of europium-doped germanium oxide nanoparticles, showcasing its utility in nanotechnology .

Physical and Chemical Properties Analysis

The physical and chemical properties of germanium tetrachloride are crucial for its handling and applications. The compound is known for its volatility and reactivity with water. The spectrophotometric determination of germanium in various matrices involves the extraction of GeCl4, highlighting its chemical behavior in analytical chemistry . The thermal stability and volatilization temperature of germanium tetra(tertiary butoxide) were analyzed, which is relevant for understanding the decomposition pathways of GeCl4-based compounds .

Scientific Research Applications

Synthesis of Germanium Nanocrystals

Germanium nanocrystals, synthesized from germanium tetrachloride, are of interest for electronic and optoelectronic applications, including photovoltaics. They offer tunable band gaps from the infrared to the visible spectrum range. A nonthermal plasma approach allows precise control of nanocrystal size, varying between 4 and 50 nm by changing residence times in the plasma (Gresback, Holman, & Kortshagen, 2007).

Germanium-Based Nanomaterials for Nanoelectronics

Germanium-based nanomaterials synthesized via a catalytic process involving the hydrogen reduction of germanium tetrachloride, with tungsten as a catalyst, are promising for nanoelectronics. This process achieves a 98.9% conversion of germanium tetrachloride at 1073 K (Kadomtseva, Ob’edkov, & Zasovskaya, 2020).

Complexation with Organic Molecules

The complexation between germanium tetrachloride and nitrogen- and oxygen-containing organic molecules has been investigated. This study focuses on the effects of solvent nature and ligand systems on the composition, structure, and physicochemical properties of germanium complexes (Seifullina, Shmatkova, & Martsinko, 2004).

Germanium Nanocrystals for Biological Applications

Germanium nanocrystals produced by hydride reduction of germanium tetrachloride show potential in biological applications. These nanocrystals exhibit blue luminescence and have been used as optical probes for imaging HepG2 cells (Prabakar et al., 2010).

Germanium Anodes in Lithium-Ion Batteries

Research on germanium as an anode material for lithium-ion batteries has intensified due to its high capacity and excellent lithium-ion diffusivity. Studies focus on improving the electrochemical performance of germanium materials to address challenges like electrode pulverization during the lithiation process (Hu, Zhang, Zhang, & Cui, 2016).

Chlorine-Free Processing of Germanium

A novel method replaces chlorine and hydrochloric acid with a quinone/catechol redox platform for processing germanium metal or dioxide to germanes. This environmentally friendly approach uses less energy-intensive reagents and produces a germanium tetrachloride substitute (Glavinović et al., 2017).

Leaching of Germanium from Metallurgical By-Products

A study compared ultrasonic-assisted and regular leaching methods for recovering germanium from roasted slag containing germanium, a by-product of lead and zinc metallurgy. Optimal conditions were identified for both methods, with ultrasonic-assisted leaching showing higher efficiency (Zhang et al., 2016).

Hierarchically Designed Germanium Microcubes

Germanium microcubes with a hierarchical structure were designed for lithium storage in lithium-ion batteries, demonstrating high initial Coulombic efficiency and excellent cycling and rate performances (Zhang et al., 2015).

Safety And Hazards

Future Directions

Germanium telluride (GeTe)-based compounds have drawn attention as one of the most promising thermoelectrics for mid-to-high-temperature applications such as heat recovery from automotive exhaust emissions and radioisotope thermoelectric generators . The thermoelectric performance of GeTe-based materials can be improved by general methods such as band engineering and phonon engineering .

properties

IUPAC Name |

tetrachlorogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXRMSFAVATTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeCl4, Cl4Ge | |

| Record name | Germanium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Germanium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044350 | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid that fumes in air; Peculiar acidic odor; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Germanium tetrachloride | |

CAS RN |

10038-98-9 | |

| Record name | Germanium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10038-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010038989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium tetrachloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSV1R803C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B155401.png)

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)